molecular formula C7H4F3N3 B7961172 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B7961172
M. Wt: 187.12 g/mol
InChI Key: DCOHAVBXXIXGHP-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the family of N-heterocyclic compounds . It has a high impact in medicinal chemistry and has attracted attention in material science due to its significant photophysical properties . It is known to possess a wide range of pharmacological activities, such as antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic agents .


Synthesis Analysis

The synthesis of various 3,5-disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported . The compounds were prepared from a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . In the C-5 position, a S_NAr type reaction was achieved by first activating the C–O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives . In the C-3 position, arylation was performed via Suzuki–Miyaura cross-coupling using commercially available aromatic and heteroaromatic boronic acids .


Molecular Structure Analysis

The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving this compound include S_NAr and Suzuki–Miyaura cross-coupling reactions . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .

Scientific Research Applications

  • Synthesis and Biological Interest : A novel synthesis method for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles was developed. These products are of biological interest due to their potential applications in medicinal chemistry (Jismy et al., 2018).

  • Diverse Compound Library : A library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was efficiently synthesized, including analogues of Pim1 kinase inhibitors, suggesting potential applications in drug development (Jismy et al., 2020).

  • Photophysical Properties : The optical absorption and emission properties in various solvents of a series of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines were studied, indicating potential applications in material science (Stefanello et al., 2022).

  • Medicinal Applications : Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities, demonstrating potential as therapeutic agents (Fouda et al., 2019).

  • Enzymatic Inhibitory Activity : Studies on the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives highlight their significance in drug design (Arias-Gómez et al., 2021).

  • Synthetic Transformations for Drug Design : The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been explored, improving structural diversity and their potential applications in drug development (Arias-Gómez et al., 2021).

  • Microwave-Assisted Synthesis : A microwave-assisted synthesis method for 7-trifluoromethylpyrazolo[1,5-a]pyrimidine derivatives has been developed, indicating a more efficient route for creating potential drug candidates (Jismy et al., 2021).

Mechanism of Action

While the exact mechanism of action of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not specified in the sources, it is known that pyrazolo[1,5-a]pyrimidine derivatives display a wide range of pharmacological activities and act as inhibitors of several kinases . They are also known as antagonists of serotonin 5-HT6 receptors .

Future Directions

The future directions for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine involve further exploration of its synthesis and functionalization . There is also interest in its potential as an antitumor scaffold and its enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOHAVBXXIXGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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